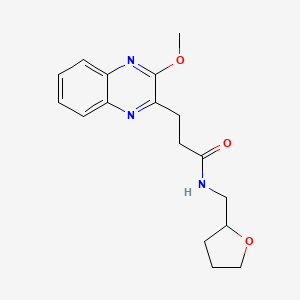
N-methyl-N-(1-pyridin-3-ylpropyl)-1-vinyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(1-pyridin-3-ylpropyl)-1-vinyl-1H-pyrazole-4-carboxamide, also known as MPVC, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. MPVC is a pyrazole-based compound that has been synthesized using a multi-step process.
科学的研究の応用
N-methyl-N-(1-pyridin-3-ylpropyl)-1-vinyl-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. One of the primary areas of interest is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential anti-cancer agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
作用機序
The mechanism of action of N-methyl-N-(1-pyridin-3-ylpropyl)-1-vinyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a key role in cell division. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which is a key factor in the development of Alzheimer's disease. In vivo studies have shown that this compound can inhibit the growth of tumors and reduce the size of existing tumors.
実験室実験の利点と制限
One advantage of using N-methyl-N-(1-pyridin-3-ylpropyl)-1-vinyl-1H-pyrazole-4-carboxamide in lab experiments is that it has been shown to have a high level of selectivity for its target enzymes and proteins, which reduces the risk of off-target effects. Additionally, this compound has been shown to have a low level of toxicity in vitro and in vivo, which makes it a promising candidate for further study as a potential therapeutic agent. One limitation of using this compound in lab experiments is that the synthesis method is complex and yields are relatively low, which can make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several potential future directions for research on N-methyl-N-(1-pyridin-3-ylpropyl)-1-vinyl-1H-pyrazole-4-carboxamide. One area of interest is in the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its target enzymes and proteins. Another area of interest is in the development of this compound derivatives that may have improved efficacy and selectivity for its target enzymes and proteins. Finally, further studies are needed to evaluate the potential therapeutic applications of this compound in animal models and clinical trials.
合成法
The synthesis of N-methyl-N-(1-pyridin-3-ylpropyl)-1-vinyl-1H-pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 3-bromopropionitrile with pyridine to form 3-cyanopropylpyridine. This intermediate is then reacted with methylamine to form N-methyl-3-cyanopropylpyridine. The final step involves the reaction of N-methyl-3-cyanopropylpyridine with vinylazide and copper(I) iodide to form this compound. The yield of this compound obtained through this process is approximately 35%.
特性
IUPAC Name |
1-ethenyl-N-methyl-N-(1-pyridin-3-ylpropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-4-14(12-7-6-8-16-9-12)18(3)15(20)13-10-17-19(5-2)11-13/h5-11,14H,2,4H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQMPFIKHVYQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)N(C)C(=O)C2=CN(N=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(4-fluorophenyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5350167.png)
![3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-phenyl-2-propen-1-one](/img/structure/B5350174.png)
![4-[(isopropylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5350193.png)
![2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B5350204.png)
![5-{3-chloro-5-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5350211.png)
![(4S)-4-(4-{1-[(3-methoxybenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5350216.png)
![N-(5-chloro-2-pyridinyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5350221.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5350234.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2,3-dimethylphenyl)urea](/img/structure/B5350236.png)


![2-methyl-1-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5350255.png)

